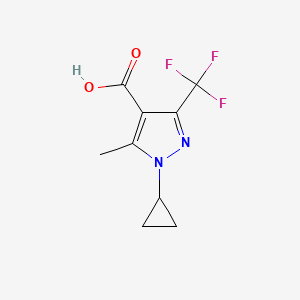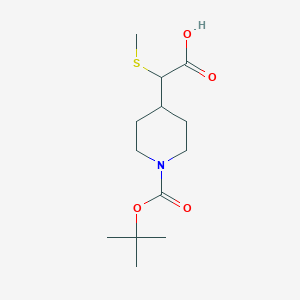![molecular formula C12H13BrN2O2 B12987749 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B12987749.png)
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 1-position, a tert-butyl group at the 3-position, and a carboxylic acid group at the 6-position of the imidazo[1,5-a]pyridine core. Imidazo[1,5-a]pyridines are significant structural components in various pharmaceuticals and agrochemicals due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the cyclocondensation of 2-aminopyridine with α-bromo ketones under acidic conditions to form the imidazo[1,5-a]pyridine core. The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides. The carboxylic acid group is usually introduced through oxidation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.
Reduction Reactions: The imidazo[1,5-a]pyridine core can be reduced under specific conditions to form hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst
Major Products
The major products formed from these reactions include substituted imidazo[1,5-a]pyridines, esters, amides, and hydrogenated derivatives .
Scientific Research Applications
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyridine: The parent compound without the bromine, tert-butyl, and carboxylic acid groups.
1-Bromoimidazo[1,5-a]pyridine: Lacks the tert-butyl and carboxylic acid groups.
3-(tert-Butyl)imidazo[1,5-a]pyridine: Lacks the bromine and carboxylic acid groups.
Uniqueness
1-Bromo-3-(tert-butyl)imidazo[1,5-a]pyridine-6-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the tert-butyl group provides steric hindrance that can influence the compound’s reactivity and stability. The carboxylic acid group enhances the compound’s solubility and potential for forming hydrogen bonds .
Properties
Molecular Formula |
C12H13BrN2O2 |
|---|---|
Molecular Weight |
297.15 g/mol |
IUPAC Name |
1-bromo-3-tert-butylimidazo[1,5-a]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)11-14-9(13)8-5-4-7(10(16)17)6-15(8)11/h4-6H,1-3H3,(H,16,17) |
InChI Key |
UYHSVKWPOVRVNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=C2N1C=C(C=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B12987666.png)
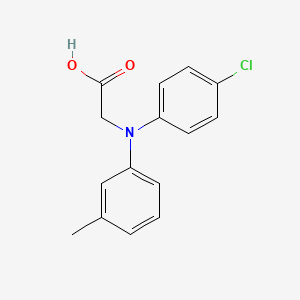
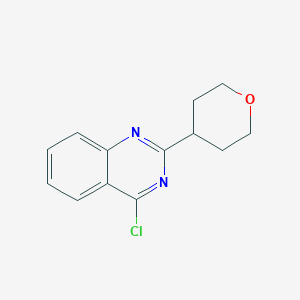


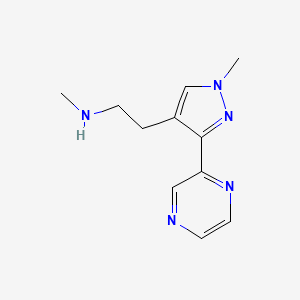
![5-bromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B12987705.png)
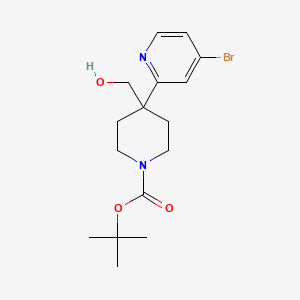
![Lithium 6,7-dihydro-4H-pyrano[3,4-d]oxazole-2-carboxylate](/img/structure/B12987715.png)
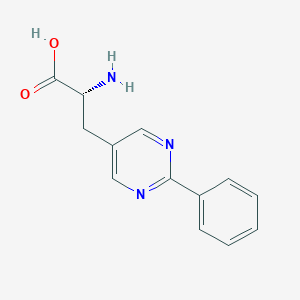
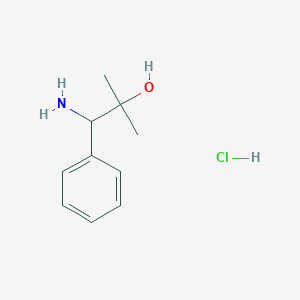
![6-Bromoimidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B12987744.png)
